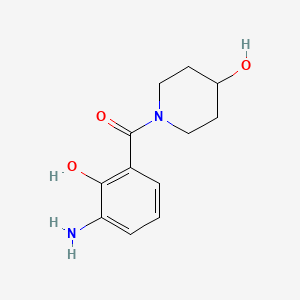

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic nomenclature. The compound's official IUPAC name is (3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, which precisely describes the structural arrangement of functional groups and their connectivity. The Chemical Abstracts Service has assigned this compound the unique registry number 473731-25-8, providing an unambiguous identifier for database searches and regulatory purposes.

The molecular formula C₁₂H₁₆N₂O₃ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 236.27 grams per mole. The systematic naming reflects the compound's structure as a methanone derivative, where the carbonyl carbon serves as the central linking point between the 3-amino-2-hydroxyphenyl moiety and the 4-hydroxypiperidin-1-yl group.

The Simplified Molecular Input Line Entry System representation C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O provides a linear notation that encodes the molecular structure in a format suitable for computational applications. The International Chemical Identifier InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 offers another standardized representation that includes stereochemical information and connectivity details.

| Parameter | Value |

|---|---|

| IUPAC Name | (3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |

| CAS Registry Number | 473731-25-8 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| SMILES Notation | C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O |

| InChI Key | YYGSURPBULPNEA-UHFFFAOYSA-N |

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound exhibits distinct structural features that influence its conformational behavior and intermolecular interactions. The compound contains two primary structural domains: the substituted aromatic ring system and the hydroxylated piperidine ring, connected through a planar amide linkage. The presence of the carbonyl group creates a partial double-bond character in the carbon-nitrogen bond linking the aromatic and piperidine moieties, which restricts rotation around this bond and influences the overall molecular conformation.

The piperidine ring typically adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. In related piperidine derivatives, crystallographic studies have confirmed that the piperidine ring maintains this chair conformation with specific puckering parameters. The hydroxyl substituent at the 4-position of the piperidine ring can occupy either axial or equatorial positions, with the equatorial orientation generally being more stable due to reduced steric interactions.

The aromatic phenyl ring maintains its planar geometry, with the amino group at the 3-position and the hydroxyl group at the 2-position providing sites for potential hydrogen bonding interactions. The relative positioning of these substituents creates an ortho-disubstituted pattern that can influence both intramolecular and intermolecular hydrogen bonding networks. The carbonyl oxygen atom serves as a hydrogen bond acceptor, while the amino and hydroxyl groups can function as both hydrogen bond donors and acceptors.

Conformational analysis reveals that the dihedral angle between the aromatic ring and the piperidine ring plays a crucial role in determining the overall molecular shape. In structurally related compounds, this dihedral angle has been observed to range from approximately 51 degrees to 84 degrees, depending on the specific substituents and crystal packing forces. The flexibility around the amide bond allows for conformational adaptability, which may be important for biological activity and molecular recognition processes.

X-ray Crystallographic Studies

X-ray crystallographic investigations of structurally analogous piperidine derivatives provide valuable insights into the solid-state behavior and molecular packing arrangements of compounds related to this compound. Crystallographic studies of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone revealed that the compound crystallizes with two molecules in the asymmetric unit, displaying similar conformations with dihedral angles between the piperidine and phenyl rings of 83.76 degrees and 75.23 degrees respectively.

The crystal structure analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone demonstrated that the compound adopts a chair conformation for the piperidine ring with specific puckering parameters including q₂ = 0.016 Angstroms, φ₂ = 168.41 degrees, q₃ = -0.560 Angstroms, total puckering amplitude = 0.561 Angstroms, and θ₂ = 178.38 degrees. These parameters confirm the chair conformation and provide quantitative measures of the ring distortion.

The nitrogen atom hybridization in these related structures shows sp² character, as evidenced by bond angle sums around the nitrogen atoms of approximately 359 degrees, indicating the planar arrangement expected for amide nitrogen atoms. The carbonyl carbon-oxygen double bond distances in these structures range from 1.238 to 1.240 Angstroms, confirming the expected double bond character.

Hydrogen bonding patterns observed in crystallographic studies of related compounds reveal the formation of one-dimensional chains through intermolecular oxygen-hydrogen···oxygen interactions. In the structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, molecules are linked by oxygen-hydrogen···oxygen hydrogen bonds forming chains along specific crystallographic directions. Similar hydrogen bonding networks involving the hydroxyl groups and carbonyl oxygen atoms are expected to play important roles in the crystal packing of this compound.

| Crystallographic Parameter | Related Compound 1 | Related Compound 2 |

|---|---|---|

| Dihedral Angle (degrees) | 83.76, 75.23 | 51.7 |

| Piperidine Conformation | Chair | Chair |

| N-atom Hybridization | sp² | sp² |

| C=O Bond Length (Å) | ~1.240 | 1.238 |

| Hydrogen Bonding | O-H···O chains | O-H···O chains |

Comparative Analysis with Structurally Analogous Piperidine Derivatives

The structural features of this compound can be comprehensively understood through comparison with other piperidine-containing methanone derivatives that have been systematically studied. The compound (3-amino-2-hydroxyphenyl)(morpholino)methanone, bearing the CAS number 66952-81-6, represents a closely related structure where the piperidine ring is replaced by a morpholine ring, providing insights into the effects of heteroatom substitution on molecular properties.

Piperidine derivatives with aromatic carbonyl substituents demonstrate consistent structural patterns that illuminate the behavior of the target compound. The investigation of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone and (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone reveals that the presence of different aromatic substituents influences the dihedral angles between the aromatic and piperidine rings, ranging from approximately 52 degrees to 84 degrees. This variability suggests that electronic and steric effects of aromatic substituents play significant roles in determining molecular conformation.

The hydroxyl group positioning on the piperidine ring appears to be conserved across this family of compounds, with the 4-hydroxypiperidin-1-yl moiety consistently adopting a chair conformation. Comparative analysis indicates that the carbonyl linkage maintains similar geometric parameters across different derivatives, with carbon-oxygen double bond lengths consistently measuring approximately 1.238-1.240 Angstroms and nitrogen hybridization showing sp² character.

Hydrogen bonding capabilities vary significantly among structurally related compounds depending on the nature and positioning of substituents on the aromatic ring. The presence of both amino and hydroxyl groups in this compound provides multiple sites for hydrogen bonding interactions, potentially leading to more complex hydrogen bonding networks compared to simpler derivatives that contain only single hydrogen bonding functional groups.

Research on piperidine derivatives has established that these compounds exhibit significant pharmacological potential, with structure-activity relationships demonstrating the importance of specific substitution patterns for biological activity. The analgesic properties observed in related piperidine derivatives suggest that compounds in this structural class may interact with prostaglandin pathways and downstream signaling mechanisms. The specific combination of amino and hydroxyl substituents in this compound positions it within this pharmacologically relevant structural space, though the compound's specific biological activities require dedicated investigation.

| Structural Feature | Target Compound | Related Derivative 1 | Related Derivative 2 |

|---|---|---|---|

| Ring System | 4-Hydroxypiperidine | 4-Hydroxypiperidine | Morpholine |

| Aromatic Substitution | 3-Amino-2-hydroxy | 4-Trifluoromethyl | None |

| Hydrogen Bond Donors | 3 (NH₂, 2×OH) | 1 (OH) | 1 (OH) |

| Hydrogen Bond Acceptors | 3 (C=O, NH₂, 2×OH) | 2 (C=O, OH) | 3 (C=O, OH, N) |

| Molecular Weight | 236.27 g/mol | 289.26 g/mol | 222.24 g/mol |

Properties

IUPAC Name |

(3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGSURPBULPNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729818 | |

| Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473731-25-8 | |

| Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound can be conceptualized as an amide formed between a 3-amino-2-hydroxyphenyl moiety and a 4-hydroxypiperidin-1-yl group attached through a methanone (carbonyl) linker. The synthesis generally involves:

- Formation of the amide bond between the aromatic amine and a suitable activated carboxylic acid derivative.

- Introduction of the 4-hydroxypiperidine moiety via nucleophilic substitution or amidation.

- Functional group manipulations to install or preserve the hydroxy groups on both the aromatic ring and piperidine ring.

Stepwise Preparation Methods

Amide Bond Formation via Acylation

A common approach involves reacting 3-amino-2-hydroxybenzoic acid derivatives or their activated forms (such as acid chlorides or anhydrides) with 4-hydroxypiperidine. The reaction typically proceeds under mild basic conditions to facilitate nucleophilic attack by the piperidine nitrogen on the activated carbonyl carbon.

- Typical reaction conditions:

- Solvent: Dichloromethane (CH2Cl2), acetonitrile (MeCN), or similar aprotic solvents.

- Base: Triethylamine or similar organic bases to scavenge HCl.

- Temperature: 0°C to room temperature to control reaction rate and selectivity.

- Example:

- 4-hydroxypiperidine (1 equivalent) is reacted with 3-amino-2-hydroxybenzoyl chloride (1 equivalent) in the presence of triethylamine in CH2Cl2 at 0°C to room temperature for several hours.

- The product is purified by silica gel chromatography, eluting with mixtures like CH2Cl2/methanol.

Nucleophilic Substitution via Mesylate Intermediate

An alternative method involves converting the hydroxyl group on the piperidine ring into a good leaving group (e.g., mesylate), followed by nucleophilic substitution with the aromatic amine or its derivatives.

- Procedure:

- The 4-hydroxypiperidine is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine at 0°C to room temperature to form the mesylate intermediate.

- This intermediate is then reacted with 3-amino-2-hydroxyphenyl compounds under heating (e.g., 50°C) in a solvent like MeCN to afford the desired amide product.

- Yields: Reported yields for similar reactions are around 69% over two steps, indicating efficiency and scalability.

Catalytic Hydrogenation and Reduction Steps

In some related synthetic routes, catalytic hydrogenation is employed to reduce nitro groups to amino groups on aromatic rings prior to amide formation.

Detailed Research Findings and Reaction Conditions

Purification and Quality Control

- The crude product is typically purified by silica gel chromatography using dichloromethane/methanol mixtures.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are employed to confirm purity (>95%) and structural integrity.

- Batch testing reports confirm molecular weight and identity consistent with C12H16N2O3.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Solvents | CH2Cl2, MeCN, MeOH | Aprotic solvents preferred for acylation and substitution |

| Base | Triethylamine (TEA) | Neutralizes HCl, facilitates nucleophilic attack |

| Temperature | 0°C to 50°C | Lower temps for acylation; moderate heating for substitution |

| Reaction Time | 3 to 12 hours | Sufficient for complete conversion |

| Catalyst | Pd/C (for hydrogenation) | Used in reduction of nitro to amino groups |

| Purity | ≥95% | Verified by NMR, HPLC, GC |

Chemical Reactions Analysis

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxybenzoic acid .

Reduction: The compound can be reduced to form 3-amino-2-hydroxybenzyl alcohol .

Substitution: The hydroxyl group can undergo substitution reactions with various reagents, such as tosyl chloride , to form tosylate esters .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: Using reagents like tosyl chloride in the presence of a base.

Major Products Formed:

3-Amino-2-hydroxybenzoic acid: (from oxidation)

3-Amino-2-hydroxybenzyl alcohol: (from reduction)

Tosylate esters: (from substitution)

Scientific Research Applications

Overview

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone, also known as 473731-25-8, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.

Chemistry

In the field of organic synthesis, this compound serves as a versatile building block for the development of more complex organic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for synthetic chemists.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its use in developing new antimicrobial agents.

- Antiviral Activity : Preliminary investigations suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.

Medicine

The compound is being explored for its therapeutic potential in treating neurological disorders. Its structure allows for interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in preclinical models.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of other chemical compounds enhances its value in chemical manufacturing processes.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Neuroprotective Effects | In animal models, the compound showed a reduction in neuroinflammation markers, suggesting potential utility in Alzheimer's disease treatment. |

| Study C | Synthesis of Derivatives | Successfully used as a precursor for synthesizing novel piperidine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism by which (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key analogs and their structural features are summarized below:

Key Observations:

- Dihedral Angles: The 4-chlorophenyl analog exhibits a dihedral angle of 51.6°, indicating moderate twisting between the aryl and piperidine rings, which affects molecular packing .

- Hydrogen Bonding: The 4-hydroxypiperidine group consistently forms O–H···O bonds in analogs, creating chains or layers . The additional amino and hydroxyl groups in the target compound could introduce N–H···O or O–H···N interactions, enhancing supramolecular assembly.

Electronic and Functional Comparisons

- Nonlinear Optical (NLO) Properties: The 4-methylphenyl analog exhibits tunable electronic properties, with substituents influencing charge transfer and dipole moments . The target compound’s electron-donating NH₂ and OH groups may enhance NLO performance compared to electron-withdrawing Cl or CF₃ substituents.

- The amino and hydroxyl groups could improve binding affinity to biological targets via H-bond interactions.

Biological Activity

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone, with the molecular formula and a molecular weight of 236.27 g/mol, is a compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as an inhibitor of specific enzymes, potentially modulating pathways relevant to disease processes. Notably, compounds with similar structures have shown inhibition of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, suggesting a potential role in treating hyperpigmentation disorders .

Inhibition Studies

Recent studies have demonstrated the inhibitory effects of related compounds on tyrosinase activity. For instance, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were evaluated for their ability to inhibit TYR from Agaricus bisporus, with some exhibiting IC50 values as low as 3.8 μM . This indicates that modifications in the structure can enhance biological activity significantly.

Case Studies and Research Findings

- Antioxidant Activity : One study highlighted that certain derivatives of (4-hydroxyphenyl)piperazine-based compounds not only inhibited TYR effectively but also exhibited antioxidant properties without cytotoxicity in MTT assays . This dual action enhances their therapeutic potential.

- Cell Viability : In vitro studies assessed the cell viability of selected inhibitors at varying concentrations. For example, compound 10 maintained good cell viability up to 25 μM, indicating a favorable safety profile for further development .

- Comparative Analysis : When compared to other compounds like 3-amino-2-hydroxybenzamide and derivatives of piperidine, this compound exhibited unique interactions due to its specific functional groups, which could lead to diverse applications in drug development .

Summary Table of Biological Activities

| Compound | Target | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| Compound 10 | Tyrosinase | Inhibition | 3.8 μM | Exhibits antioxidant activity |

| Compound 7 | Tyrosinase | Inhibition | Not specified | No cytotoxic effects noted |

| Compound 1 | Tyrosinase | Inhibition | Not specified | Precursor compound |

Q & A

Q. What are the critical considerations for synthesizing (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone with high purity?

- Methodological Answer : Synthesis requires multi-step protocols with controlled reaction conditions. Key steps include:

- Temperature control : Maintain specific ranges (e.g., 0–5°C for sensitive intermediates) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency .

- Reagents : Use coupling agents (e.g., HATU, DCC) for amide bond formation and halogenated compounds for functionalization .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : 1H/13C NMR to verify aromatic protons, amino/hydroxyl groups, and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : −20°C in airtight, light-resistant containers to prevent degradation .

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (amine and hydroxyl groups may cause irritation) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. What methodologies are effective for analyzing this compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) by immobilizing the target protein on a sensor chip .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptor active sites .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Compare analogs with modifications to the phenyl, piperidine, or amino groups:

- Key Insight : Hydroxyl/amino groups enhance solubility and hydrogen bonding, while aromatic moieties influence target selectivity .

Q. What strategies mitigate experimental limitations like sample degradation during biological assays?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent oxidation of hydroxyl/amino groups .

- Temperature Control : Store samples at 4°C with continuous cooling during prolonged assays .

- Short-Term Assays : Design time-course experiments to minimize exposure to degrading conditions (e.g., light, heat) .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In Vitro :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .

- In Vivo : Administer intravenously/orally to rodents and collect plasma for bioavailability calculations (AUC0–24) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.